Diethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in the treatment of hypertension and cardiovascular diseases
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction. This reaction is a multi-component condensation process that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used.
Scientific Research Applications
3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to act as a calcium channel blocker makes it valuable in studying cellular processes involving calcium ion regulation.
Medicine: Its potential as an antihypertensive agent is of significant interest. Research is ongoing to explore its efficacy and safety in clinical settings.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Properties
Molecular Formula |
C20H25NO5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
diethyl 4-(4-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO5/c1-5-24-15-10-8-14(9-11-15)18-16(19(22)25-6-2)12-21(4)13-17(18)20(23)26-7-3/h8-13,18H,5-7H2,1-4H3 |
InChI Key |
DORWLHZILIZNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
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